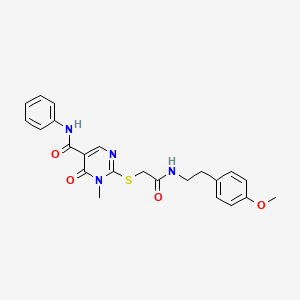
2-((2-((4-methoxyphenethyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-((4-methoxyphenethyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C23H24N4O4S and its molecular weight is 452.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-((2-((4-methoxyphenethyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on recent studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a dihydropyrimidine core, which is known for its biological activity. The presence of the methoxyphenethyl group and thioether linkage suggests potential interactions with biological targets.
Research indicates that this compound may act through multiple pathways:
- Inhibition of Histone Deacetylases (HDACs) : The compound has been studied for its ability to inhibit HDAC6, an enzyme involved in the regulation of gene expression and implicated in various cancers. Inhibition of HDAC6 can lead to increased acetylation of histones and non-histone proteins, affecting cell cycle progression and apoptosis .
- Antiproliferative Effects : In vitro studies have demonstrated that the compound exhibits antiproliferative activity against several cancer cell lines, suggesting that it may induce cell cycle arrest or apoptosis in these cells .
- Binding Affinity : The binding affinity of the compound to its target proteins has been quantitatively assessed. For instance, certain analogues showed a Kdisp value as low as 0.095 μM, indicating strong binding capabilities .
Structure-Activity Relationship (SAR)
The biological activity of this compound is highly dependent on its structural features. A series of analogues were synthesized to elucidate the relationship between structure and activity:
| Analogue | Modification | Kdisp (μM) | Activity |
|---|---|---|---|
| 16 | Unsubstituted | 0.18 | Baseline |
| 25 | Chloro at 8-position | 0.095 | Improved |
| 26 | Iodo at 6-position | N/A | Maintained |
These modifications highlight how specific substitutions can enhance or diminish biological activity, providing insights for further drug development .
Case Studies
Recent studies have provided compelling evidence regarding the efficacy of this compound:
- Cancer Cell Lines : In a study assessing the effects on various cancer cell lines, the compound demonstrated significant growth inhibition in breast and prostate cancer models. The mechanism was primarily attributed to HDAC inhibition leading to altered gene expression profiles conducive to apoptosis .
- In Vivo Studies : Preliminary in vivo studies indicate that the compound can effectively reduce tumor size in mouse models without significant toxicity, suggesting a favorable therapeutic index .
Propriétés
IUPAC Name |
2-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-27-22(30)19(21(29)26-17-6-4-3-5-7-17)14-25-23(27)32-15-20(28)24-13-12-16-8-10-18(31-2)11-9-16/h3-11,14H,12-13,15H2,1-2H3,(H,24,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMGHXWDISEFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC(=O)NCCC2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














